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Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 565 cadaverine for

single-molecule detection techniques. This document outlines the exceptional photophysical

properties of ATTO 565, detailed protocols for enzymatic labeling of proteins, and specific

applications in single-molecule FRET (smFRET) and single-molecule pull-down (SiMPull)

assays.

Introduction to ATTO 565 Cadaverine
ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high

fluorescence quantum yield, and remarkable photostability, making it an ideal candidate for

single-molecule studies.[1][2][3][4] The cadaverine derivative of ATTO 565 possesses a primary

amine, enabling its covalent attachment to biomolecules through enzymatic or chemical means.

[4] This specific functionality makes it a versatile tool for site-specific labeling of proteins,

particularly for investigating protein-protein interactions and conformational changes at the

single-molecule level.

Photophysical Properties of ATTO 565
The selection of a fluorophore is critical for the success of single-molecule experiments. ATTO

565 exhibits photophysical properties that are highly advantageous for minimizing

photobleaching and maximizing signal-to-noise ratios.[3][5]
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Property Value Reference(s)

Absorption Maximum (λ_abs_) 564 nm [4]

Emission Maximum (λ_em_) 590 nm [4]

Molar Extinction Coefficient

(ε_max_)
1.2 x 10^5^ M^-1^ cm^-1^ [4]

Fluorescence Quantum Yield

(Φ_F_)
90% [4]

Fluorescence Lifetime (τ_fl_) 4.0 ns [4]

Enzymatic Labeling of Proteins with ATTO 565
Cadaverine
A key advantage of ATTO 565 cadaverine is its suitability for enzymatic labeling using

transglutaminase (TGase).[6][7][8][9] This method allows for the site-specific incorporation of

the dye into proteins containing a TGase recognition sequence (Q-tag), offering a high degree

of control over the labeling stoichiometry.[8][9][10]

Protocol: Transglutaminase-Mediated Labeling of a Q-
tagged Protein
This protocol describes the enzymatic labeling of a protein containing a glutamine-bearing

recognition tag (Q-tag) with ATTO 565 cadaverine.

Materials:

Q-tagged protein of interest

ATTO 565 cadaverine

Microbial transglutaminase (bTG or similar)

Labeling buffer (e.g., 100 mM Tris-HCl, pH 7.5)
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Reducing agent (e.g., DTT or TCEP)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Protein Preparation: Purify the Q-tagged protein to a high degree of homogeneity. Ensure the

protein is in a buffer compatible with TGase activity and free of primary amines.

Reaction Setup: In a microcentrifuge tube, combine the Q-tagged protein (e.g., to a final

concentration of 10 µM), ATTO 565 cadaverine (e.g., 100 µM), and TGase (e.g., 0.5 units).

The optimal ratios may need to be determined empirically.

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at

4°C.

Quenching (Optional): The reaction can be stopped by adding a competitive amine substrate

or by heat inactivation of the enzyme.

Purification: Remove unreacted ATTO 565 cadaverine and the TGase enzyme by size-

exclusion chromatography.

Characterization: Confirm successful labeling and determine the labeling efficiency using UV-

Vis spectroscopy and SDS-PAGE analysis with fluorescence imaging.

Single-Molecule FRET (smFRET) Applications
smFRET is a powerful technique for probing conformational dynamics and intermolecular

interactions.[11] ATTO 565 can serve as an excellent FRET acceptor when paired with a

suitable donor dye (e.g., ATTO 488).

Experimental Workflow for smFRET Studies of Protein-
Protein Interactions
The following diagram illustrates a typical workflow for an smFRET experiment to study the

interaction between two proteins, Protein A and Protein B.
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smFRET experimental workflow.

Single-Molecule Pull-Down (SiMPull) Assays
The SiMPull assay combines immunoprecipitation with single-molecule fluorescence

microscopy to study protein complexes directly from cell lysates.[1][12][13][14][15] This

technique allows for the quantification of protein-protein interactions and the determination of

complex stoichiometry under near-physiological conditions.

Protocol: SiMPull of a Protein Complex
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This protocol outlines the steps for pulling down a protein of interest and its binding partners

from a cell lysate for single-molecule imaging.

Materials:

Cell lysate containing the protein of interest

Antibody specific to the protein of interest (bait)

ATTO 565 cadaverine-labeled secondary antibody or protein for detection (prey)

PEG-passivated microscope slides

Biotinylated secondary antibody and streptavidin

TIRF microscope

Procedure:

Surface Preparation: Prepare a PEG-passivated flow chamber on a microscope slide.

Antibody Immobilization:

Incubate the chamber with streptavidin.

Add a biotinylated secondary antibody.

Introduce the primary antibody against the bait protein.

Pull-Down:

Introduce the cell lysate into the chamber and incubate to allow the capture of the bait

protein and its interacting partners.

Wash thoroughly to remove unbound proteins.

Fluorescent Labeling:
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Introduce the ATTO 565-labeled detection reagent (e.g., a fluorescently labeled antibody

against the prey protein).

Wash to remove unbound detection reagent.

Imaging:

Image the surface using a TIRF microscope. Individual fluorescent spots correspond to

single pulled-down complexes.

Data Analysis:

Count the number of fluorescent spots to quantify the amount of pulled-down complex.

Analyze the photobleaching steps of individual spots to determine the stoichiometry of the

fluorescently labeled component.

Signaling Pathway Example: Cdc42/WASP Interaction
The interaction between the small GTPase Cdc42 and the Wiskott-Aldrich syndrome protein

(WASP) is a crucial step in the regulation of the actin cytoskeleton.[16][17][18] This interaction

can be studied at the single-molecule level using SiMPull to investigate the assembly of the

signaling complex.
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SiMPull of the Cdc42-WASP complex.

Data Presentation
Quantitative data from single-molecule experiments are essential for robust conclusions. The

following table provides a template for summarizing key parameters from single-molecule

fluorescence traces.
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Parameter Description
Typical Value Range for
ATTO 565

Signal-to-Noise Ratio (SNR)

The ratio of the fluorescence

signal intensity to the standard

deviation of the background

noise.

> 5 (application dependent)

On-Time (τ_on_)

The duration a molecule

remains in the fluorescent "on"

state before blinking off.

Milliseconds to seconds

Off-Time (τ_off_)

The duration a molecule

remains in the non-fluorescent

"off" state before returning to

the "on" state.

Milliseconds to seconds

Photobleaching Lifetime

The time until a molecule

irreversibly loses its

fluorescence.

Seconds to minutes

Conclusion
ATTO 565 cadaverine is a high-performance fluorescent probe for single-molecule detection.

Its excellent photophysical properties and suitability for site-specific enzymatic labeling make it

a powerful tool for researchers in cell biology and drug discovery. The protocols and application

examples provided here offer a starting point for the design and execution of sophisticated

single-molecule experiments to unravel complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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